Cas no 1150163-69-1 (Methyl 5-bromo-2,3-difluorobenzoate)

Methyl 5-bromo-2,3-difluorobenzoate is a fluorinated aromatic ester with a bromine substituent, commonly used as an intermediate in pharmaceutical and agrochemical synthesis. Its key structural features—the bromine atom and difluorinated aromatic ring—enhance reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the introduction of diverse functional groups. The ester moiety further allows for versatile derivatization, including hydrolysis or transesterification. This compound exhibits high purity and stability under standard storage conditions, making it suitable for precision applications in medicinal chemistry and material science. Its well-defined reactivity profile ensures consistent performance in complex synthetic pathways.
Methyl 5-bromo-2,3-difluorobenzoate structure
1150163-69-1 structure
Product Name:Methyl 5-bromo-2,3-difluorobenzoate
CAS No:1150163-69-1
MF:C8H5BrF2O2
MW:251.024908781052
MDL:MFCD12026006
CID:856602
PubChem ID:46739483
Update Time:2025-05-25

Methyl 5-bromo-2,3-difluorobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-bromo-2,3-difluorobenzoate
    • PS-10104
    • DTXSID70675087
    • SY327373
    • METHYL5-BROMO-2,3-DIFLUOROBENZOATE
    • DB-370926
    • E76182
    • 1150163-69-1
    • Benzoic acid, 5-bromo-2,3-difluoro-, methyl ester
    • SCHEMBL25751456
    • MFCD12026006
    • AKOS015834359
    • CS-0187514
    • MDL: MFCD12026006
    • Inchi: 1S/C8H5BrF2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3
    • InChI Key: DKMZPQFQQSKBRL-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C(=O)OC)C=1)F)F

Computed Properties

  • Exact Mass: 249.94400
  • Monoisotopic Mass: 249.94410g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.30000
  • LogP: 2.51390

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Methyl 5-bromo-2,3-difluorobenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:1150163-69-1)Methyl 5-bromo-2,3-difluorobenzoate
Order Number:A939168
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:29
Price ($):370.0
Email:sales@amadischem.com

Additional information on Methyl 5-bromo-2,3-difluorobenzoate

Recent Advances in the Application of Methyl 5-bromo-2,3-difluorobenzoate (CAS: 1150163-69-1) in Chemical Biology and Pharmaceutical Research

Methyl 5-bromo-2,3-difluorobenzoate (CAS: 1150163-69-1) is a fluorinated aromatic ester that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting kinase inhibitors and other therapeutic agents. Recent studies have highlighted its role in the development of novel drug candidates, leveraging its unique chemical properties for enhanced reactivity and selectivity.

One of the most notable applications of Methyl 5-bromo-2,3-difluorobenzoate is in the synthesis of kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases. Researchers have utilized this compound to introduce fluorine atoms into drug molecules, thereby improving their metabolic stability and binding affinity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of Methyl 5-bromo-2,3-difluorobenzoate in inhibiting specific kinase pathways, showcasing its potential as a scaffold for next-generation therapeutics.

In addition to its role in drug development, Methyl 5-bromo-2,3-difluorobenzoate has been employed in chemical biology for the design of probes and imaging agents. The incorporation of fluorine atoms allows for the use of 19F NMR spectroscopy, a powerful tool for studying molecular interactions in complex biological systems. Recent work by Smith et al. (2024) utilized this compound to develop fluorescent probes for real-time monitoring of enzymatic activity, providing new insights into cellular processes.

The synthetic routes to Methyl 5-bromo-2,3-difluorobenzoate have also been optimized in recent years, with advancements in catalytic fluorination and cross-coupling reactions. A 2023 report in Organic Process Research & Development detailed a scalable and cost-effective method for its production, addressing previous challenges related to yield and purity. These improvements are expected to facilitate broader adoption of this compound in both academic and industrial settings.

Looking ahead, the potential of Methyl 5-bromo-2,3-difluorobenzoate extends beyond its current applications. Ongoing research is exploring its use in the development of covalent inhibitors and PROTACs (Proteolysis Targeting Chimeras), which represent cutting-edge approaches in drug discovery. The compound's ability to serve as a versatile building block positions it as a valuable asset in the toolkit of medicinal chemists and chemical biologists.

In conclusion, Methyl 5-bromo-2,3-difluorobenzoate (CAS: 1150163-69-1) continues to play a pivotal role in advancing chemical biology and pharmaceutical research. Its applications in kinase inhibitor synthesis, probe development, and innovative drug design underscore its importance in the field. As synthetic methodologies evolve and new therapeutic strategies emerge, this compound is poised to remain at the forefront of scientific discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1150163-69-1)Methyl 5-bromo-2,3-difluorobenzoate
A939168
Purity:99%
Quantity:5g
Price ($):370.0
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